

# Application Notes and Protocols: SION-109 in Combination with CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SION-109 is an investigational small molecule developed by Sionna Therapeutics designed to function as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It specifically targets the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2][3][4] The most common mutation in cystic fibrosis (CF), F508del, leads to the misfolding and instability of the NBD1 domain, resulting in a dysfunctional CFTR protein.[5] SION-109's mechanism is complementary to a class of CFTR modulators known as NBD1 stabilizers. In combination with these stabilizers, SION-109 is intended to achieve full correction of the F508del-CFTR protein, a significant advancement in the management of CF.[1][6]

These application notes provide an overview of the preclinical rationale and available data for using SION-109 in combination with other CFTR modulators, along with representative protocols for key experimental assays.

## **Mechanism of Action and Combination Strategy**

The primary defect of the F508del mutation is the instability of the NBD1 domain, which leads to the degradation of the CFTR protein before it can reach the cell surface and function as a chloride channel.[5] Sionna Therapeutics is developing a new class of NBD1 stabilizers,







including SION-638, SION-719, and SION-451, which directly bind to and stabilize this domain. [5][6][7]

SION-109 is designed to address another critical aspect of CFTR dysfunction: the improper assembly of different protein domains.[6][8] By targeting the ICL4-NBD1 interface, SION-109 works synergistically with NBD1 stabilizers to restore the overall conformation and function of the CFTR protein.[8] This dual-mechanism approach aims to achieve a level of CFTR correction that is superior to current standard-of-care treatments.[9]

The proposed signaling pathway for the combination therapy is visualized below.







Click to download full resolution via product page

Figure 1: Proposed mechanism of SION-109 in combination with NBD1 stabilizers.

## **Preclinical Data Summary**

Preclinical studies have demonstrated the potential of combining SION-109 with NBD1 stabilizers. The following table summarizes the key findings from publicly available data.



| Combination<br>Therapy              | Model System                                                    | Key Findings                                                                                  | Reference |
|-------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| SION-719 or SION-<br>451 + SION-109 | CF patient-derived cells                                        | Corrected F508del-<br>CFTR maturation to<br>wild-type levels.                                 | [7]       |
| SION-719 or SION-<br>451 + SION-109 | Cystic Fibrosis Human<br>Bronchial Epithelial<br>(CFHBE) assays | Corrected F508del-<br>CFTR function to wild-<br>type levels at highest<br>effective doses.    | [7]       |
| SION-719 or SION-<br>451            | Isolated ΔF508-NBD1                                             | Increased the stability of isolated ΔF508-NBD1 by 16°C, to levels higher than wild-type NBD1. | [7][10]   |

# **Experimental Protocols**

The following are representative protocols for assays commonly used to evaluate CFTR modulators. These are generalized methods and may not reflect the specific protocols used by Sionna Therapeutics.

### **CFTR Maturation Assay by Western Blot**

This assay assesses the ability of CFTR modulators to correct the misfolding of F508del-CFTR and promote its maturation to the fully glycosylated, functional form (Band C).

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2: Workflow for CFTR Maturation Assay.



#### Methodology:

- Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) in appropriate media and conditions.
- Treatment: Treat cells with varying concentrations of SION-109, an NBD1 stabilizer (e.g., SION-719 or SION-451), and the combination of both for 24-48 hours. Include appropriate vehicle controls.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot:
  - Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Data Analysis: Quantify the intensity of Band B (immature, core-glycosylated CFTR) and Band C (mature, fully glycosylated CFTR). Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

## **Ussing Chamber Assay for CFTR Function**

#### Methodological & Application





This assay measures ion transport across a polarized epithelial cell monolayer, providing a direct assessment of CFTR channel function.

#### Methodology:

- Cell Culture on Permeable Supports: Plate CFBE41o- cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
- Treatment: Treat the cells with the desired CFTR modulators (SION-109, NBD1 stabilizer, and combination) for 24-48 hours prior to the assay.
- Ussing Chamber Setup:
  - Mount the permeable supports in an Ussing chamber system.
  - Bathe the apical and basolateral sides of the monolayer with symmetrical Krebsbicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Measurement of Short-Circuit Current (Isc):
  - Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).
  - To isolate CFTR-mediated currents, first inhibit sodium channels (e.g., with amiloride) on the apical side.
  - Sequentially add a CFTR activator (e.g., forskolin to raise cAMP levels) and a CFTR potentiator (e.g., genistein or a clinical potentiator) to the apical side to maximally stimulate CFTR activity.
  - Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is specific to CFTR.
- Data Analysis: The change in Isc following stimulation with forskolin and a potentiator represents the functional activity of the CFTR channels at the cell surface. Compare the Isc from treated cells to that of untreated and vehicle-treated controls.



## **Clinical Development**

SION-109 entered a Phase 1 clinical trial in healthy volunteers in early 2024 to evaluate its safety and pharmacokinetics.[3][5] Additionally, a Phase 1 study is underway to assess the safety of SION-451 in combination with either SION-2222 or SION-109 in healthy volunteers. [11] A Phase 2a proof-of-concept trial for SION-719 as an add-on to the standard of care in CF patients is anticipated to begin in the latter half of 2025, with results expected in mid-2026.[12]

#### Conclusion

The combination of SION-109 with NBD1 stabilizers represents a novel and promising therapeutic strategy for cystic fibrosis. Preclinical data indicate that this dual-mechanism approach can restore the maturation and function of the F508del-CFTR protein to wild-type levels.[6][7][8] The ongoing and planned clinical trials will be crucial in determining the safety and efficacy of this combination therapy in patients with cystic fibrosis. The protocols outlined in these notes provide a framework for researchers to further investigate the effects of SION-109 and similar combination therapies in preclinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]
- 2. SION-109 by Sionna Therapeutics for Cystic Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis [prnewswire.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]



- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model -June 6, 2025 [investors.sionnatx.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. SION-109 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SION-109 in Combination with CFTR Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2909905#using-sion-109-in-combination-with-other-cftr-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com